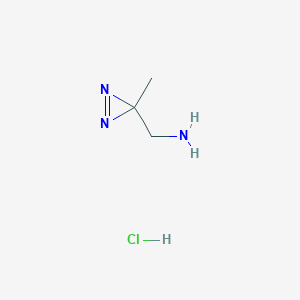
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride
Descripción general
Descripción
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been used in various studies due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis of Perfluorochemicals for Blood Substitutes :
- A study by Ono et al. (1985) in the "Journal of Fluorine Chemistry" explored the electrochemical fluorination of partly fluorinated compounds, including 2-methoxy-1,1,1-trifluoro-2-(F-methyl) octane. This process resulted in perfluorinated ethers, indicating potential applications in the synthesis of perfluorochemicals for blood substitutes (Ono et al., 1985).
Reactions with Amines and Alcohols :
- Furin et al. (2000) investigated the reaction between 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene and secondary amines. This study, published in the "Journal of Fluorine Chemistry," revealed the formation of perfluoro-2-propoxy-3(1H′)-ethoxy-2″-alkoxypropanes, indicating the compound's reactivity and potential for chemical synthesis (Furin et al., 2000).
Characteristic Conformations of Derivatives :
- Ichikawa et al. (2015) in "Molecules" analyzed the conformations of 3,3,3-trifluoro-2-methoxy-2-phenylpropanamide derivatives, highlighting the structural and conformational aspects of similar compounds. This research contributes to the understanding of molecular structures in chemical synthesis (Ichikawa et al., 2015).
Catalytic Amination Studies :
- The catalytic amination of 1-methoxy-2-propanol over silica supported nickel was studied by Bassili and Baiker (1990) in "Applied Catalysis." This research demonstrates the potential of the compound in catalysis, particularly in producing 2-amino-1-methoxypropane with high selectivity (Bassili & Baiker, 1990).
Inactivation of Bovine Plasma Amine Oxidase :
- Kim and Lee (2017) reported in "Bioorganic Chemistry" the inactivation of bovine plasma amine oxidase by compounds including 1,1,1-trifluoro-2-hydroxy-3-aminopropane. This study suggests potential biomedical applications, particularly in enzymatic studies (Kim & Lee, 2017).
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-methoxy-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(9,3-10-2)5(6,7)8;/h3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVFWSUBSVIRIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1426232.png)


![2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1426238.png)



![(E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine](/img/structure/B1426244.png)

![2,3-Dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B1426248.png)